molecular formula C9H12N2O B14328596 Formamide, N-[2-(phenylamino)ethyl]- CAS No. 111154-10-0

Formamide, N-[2-(phenylamino)ethyl]-

Cat. No.: B14328596
CAS No.: 111154-10-0
M. Wt: 164.20 g/mol
InChI Key: RQUOVBMKYXZTBQ-UHFFFAOYSA-N
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Description

Formamide, N-[2-(phenylamino)ethyl]- is an organic compound that belongs to the class of amides It is characterized by the presence of a formamide group attached to a phenylaminoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-[2-(phenylamino)ethyl]- can be achieved through several methods. One common approach involves the reaction of formic acid with an appropriate amine. For instance, the reaction of formic acid with 2-(phenylamino)ethylamine can yield the desired formamide compound. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of formamides often involves the carbonylation of ammonia or amines. This process can be adapted to produce Formamide, N-[2-(phenylamino)ethyl]- by using 2-(phenylamino)ethylamine as the starting material. The reaction conditions typically involve elevated temperatures and pressures to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-[2-(phenylamino)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The phenylaminoethyl moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Formamide, N-[2-(phenylamino)ethyl]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein folding due to its amide functionality.

    Industry: Utilized in the production of polymers and other materials due to its ability to form stable amide bonds.

Mechanism of Action

The mechanism by which Formamide, N-[2-(phenylamino)ethyl]- exerts its effects involves interactions with various molecular targets. The amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems. These interactions can affect enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethylformamide (DMF): A widely used solvent in organic synthesis.

    N-Methylformamide: Another formamide derivative with similar properties.

    Acetamide: A simpler amide with different reactivity and applications.

Uniqueness

Formamide, N-[2-(phenylamino)ethyl]- is unique due to the presence of the phenylaminoethyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in biological and chemical systems, making it valuable for targeted applications.

Properties

CAS No.

111154-10-0

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-(2-anilinoethyl)formamide

InChI

InChI=1S/C9H12N2O/c12-8-10-6-7-11-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2,(H,10,12)

InChI Key

RQUOVBMKYXZTBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCNC=O

Origin of Product

United States

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